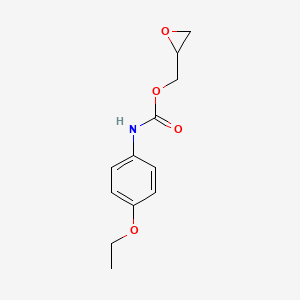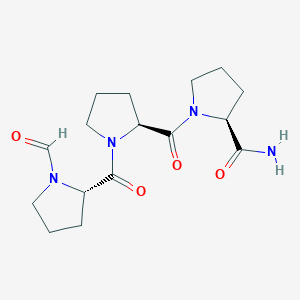
1-Formyl-L-prolyl-L-prolyl-L-prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Formyl-L-prolyl-L-prolyl-L-prolinamide is a compound with the molecular formula C11H17N3O3. It contains 35 bonds, including 18 non-hydrogen bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 2 five-membered rings, 1 primary amide (aliphatic), 2 tertiary amides (aliphatic), and 2 pyrrolidine rings
准备方法
Synthetic Routes and Reaction Conditions: 1-Formyl-L-prolyl-L-prolyl-L-prolinamide can be synthesized starting from L-proline. One method involves forming L-proline methyl ester hydrochloride, followed by ammonolysis to obtain a synthetic solution containing L-prolinamide. The residual L-prolinamide hydrochloride in the synthetic solution is decomposed into L-prolinamide by an inorganic base under a non-aqueous environment, effectively removing byproducts and impurities .
Another method involves the racemization-free and scalable amidation of L-proline in organic media using ammonia and a biocatalyst. This method employs an immobilized enzyme variant, CalBopt-24 T245S, in 2-methyl-2-butanol at 70°C, achieving high L-prolinamide concentrations with excellent optical purity .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of biocatalysts and optimized reaction conditions ensures high yield and purity, making the process suitable for industrial applications.
化学反应分析
Types of Reactions: 1-Formyl-L-prolyl-L-prolyl-L-prolinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure, which includes multiple amide groups and pyrrolidine rings, allows it to participate in these reactions under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and solvents that facilitate the reaction.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with modified functional groups.
科学研究应用
1-Formyl-L-prolyl-L-prolyl-L-prolinamide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as an intermediate in the synthesis of various compounds. In biology and medicine, it serves as a building block for peptides and proteins, and its derivatives are studied for their potential therapeutic properties. In industry, the compound is utilized in the production of pharmaceuticals and other chemical products .
作用机制
The mechanism of action of 1-Formyl-L-prolyl-L-prolyl-L-prolinamide involves its interaction with specific molecular targets and pathways. The compound’s amide groups and pyrrolidine rings allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
1-Formyl-L-prolyl-L-prolyl-L-prolinamide can be compared with other similar compounds, such as L-proline amide hydrolase (PAH) and prolyl aminopeptidases (PAP). These compounds share structural similarities, including the presence of amide groups and pyrrolidine rings. this compound is unique due to its specific arrangement of functional groups and its ability to participate in a wide range of chemical reactions .
List of Similar Compounds:- L-proline amide hydrolase (PAH)
- Prolyl aminopeptidases (PAP)
- Prolinases (Pro-Xaa dipeptidase)
These compounds share some structural features with this compound but differ in their specific applications and reactivity.
属性
CAS 编号 |
880637-74-1 |
|---|---|
分子式 |
C16H24N4O4 |
分子量 |
336.39 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-1-[(2S)-1-formylpyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H24N4O4/c17-14(22)11-4-2-8-19(11)16(24)13-6-3-9-20(13)15(23)12-5-1-7-18(12)10-21/h10-13H,1-9H2,(H2,17,22)/t11-,12-,13-/m0/s1 |
InChI 键 |
FTHBFASRRMEYEI-AVGNSLFASA-N |
手性 SMILES |
C1C[C@H](N(C1)C=O)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N |
规范 SMILES |
C1CC(N(C1)C=O)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


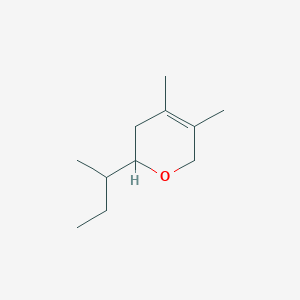
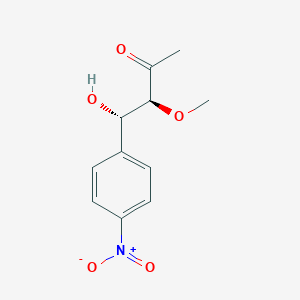
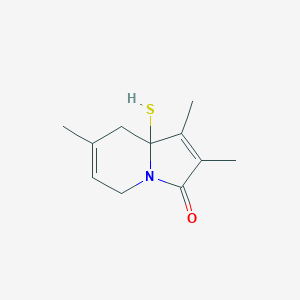


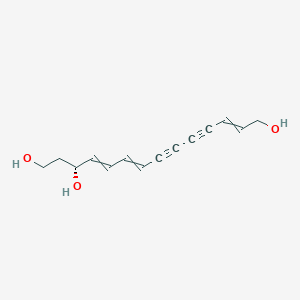


![2-Anilino-5-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-4(5H)-one](/img/structure/B12612811.png)
![lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide](/img/structure/B12612818.png)
![N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12612828.png)


